
2-Chloro-6-fluoro-3-formylphenylboronic acid
Vue d'ensemble
Description
“2-Chloro-6-fluoro-3-formylphenylboronic acid” is a chemical compound with the molecular formula C6H5BClFO2. It has an average mass of 174.365 Da and a monoisotopic mass of 174.005508 Da .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-fluoro-3-formylphenylboronic acid” comprises a phenyl ring (C6H5) attached to a boronic acid group (BClFO2). The phenyl ring is substituted at the 2nd position with a chlorine atom and at the 6th position with a fluorine atom .Chemical Reactions Analysis
Boronic acids, including “2-Chloro-6-fluoro-3-formylphenylboronic acid”, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling reaction . Additionally, boronic acids can undergo protodeboronation, a process that involves the removal of the boron group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-6-fluoro-3-formylphenylboronic acid” include a molecular weight of 174.36 g/mol and a melting point range of 129.9°C to 132.8°C .Applications De Recherche Scientifique
Antifungal Activity and Structural Insights
2-Formylphenylboronic acid and its isomeric fluoro derivatives, including 2-chloro-6-fluoro-3-formylphenylboronic acid, have been investigated for their antifungal properties. Research conducted by Borys et al. (2019) demonstrates that these compounds exhibit activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The antifungal efficacy was assessed through agar diffusion tests and determination of minimum inhibitory concentrations (MICs). Notably, the study highlighted the significance of the tautomeric equilibrium and the position of the fluorine substituent in enhancing antifungal activity (Borys et al., 2019).
Spectroscopic and Structural Characterization
In another study, Kowalska et al. (2016) synthesized and characterized various isomeric fluoro-2-formylphenylboronic acids, including derivatives similar to 2-chloro-6-fluoro-3-formylphenylboronic acid, through 1H, 13C, 19F, and 17O NMR, alongside single crystal XRD methods. This research provided insights into the molecular and crystal structures, pKa values, and tautomeric equilibria of these compounds. The findings reveal the influence of fluorine substituent positions on the compounds' properties, contributing to the understanding of their reactivity and potential applications (Kowalska et al., 2016).
Adsorption Mechanism Studies
Piergies et al. (2013) conducted systematic spectroscopic studies on fluoro and formyl analogues of phenylboronic acids, including 2-chloro-6-fluoro-3-formylphenylboronic acid, using techniques such as FT-IR, FT-Raman, and SERS. This research aimed to understand the adsorption modes of these compounds on silver nanoparticles' surfaces. The study emphasizes the effect of substituent type and position on the geometry and adsorption behavior of phenylboronic acid isomers, providing valuable insights for applications in material science and nanotechnology (Piergies et al., 2013).
Safety And Hazards
“2-Chloro-6-fluoro-3-formylphenylboronic acid” may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with skin, wash with plenty of soap and water. Protective gloves and clothing are recommended .
Orientations Futures
The future directions for “2-Chloro-6-fluoro-3-formylphenylboronic acid” and similar compounds lie in their potential applications in organic synthesis and medicinal chemistry. For instance, boronic acids are used in the synthesis of biaryl derivatives via Suzuki cross-coupling reactions . They also have potential applications in the development of new pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
(2-chloro-6-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXODBVFZNUCJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401222398 | |
| Record name | Boronic acid, B-(2-chloro-6-fluoro-3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-formylphenylboronic acid | |
CAS RN |
1451392-95-2 | |
| Record name | Boronic acid, B-(2-chloro-6-fluoro-3-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-chloro-6-fluoro-3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



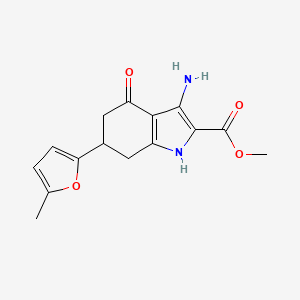
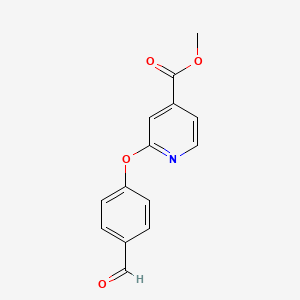
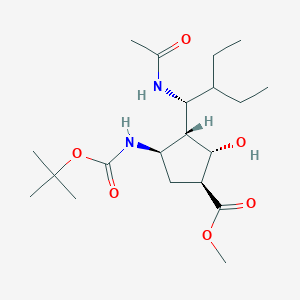
![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)
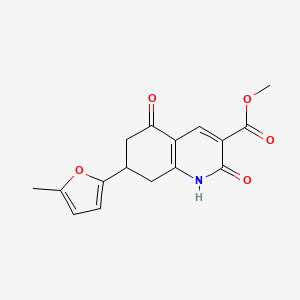
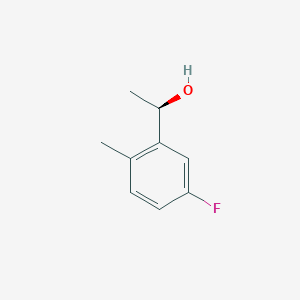
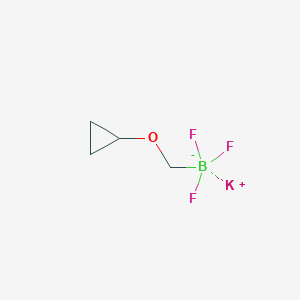
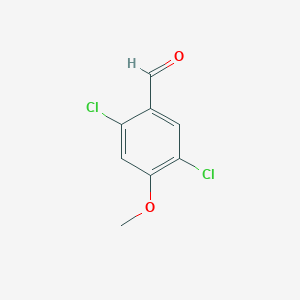
![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)
![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)
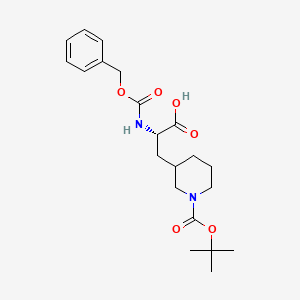
![Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1456861.png)
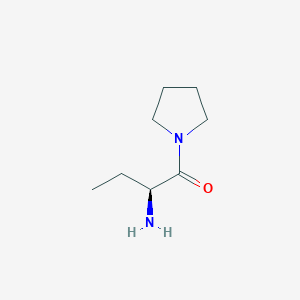
![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B1456863.png)